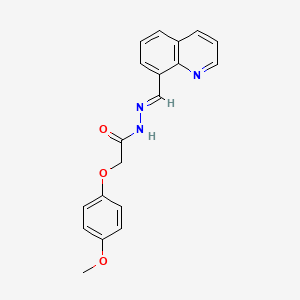

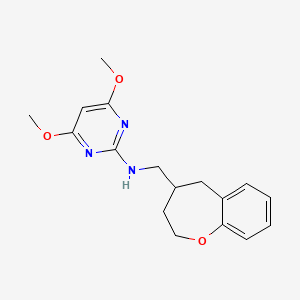

6-methyl-N-phenyl-4-quinazolinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 6-Methyl-N-phenyl-4-quinazolinamine derivatives often involves catalytic hydrogenation processes. For instance, a series of 6-[(arylamino)methyl]-2,4-quinazolinediamines were prepared by catalyzing hydrogenation of 2,4-diamino-6-quinazolinecarbonitriles in the presence of appropriate benzenamine. This method was explored for its potential in producing compounds with antimalarial, antibacterial, and antitumor activities (Elslager, Johnson, & Werbel, 1983).

Molecular Structure Analysis

Molecular structure analysis of related compounds has revealed insights into their configurations and intermolecular interactions. For example, the crystal structure of a related compound, methyl-3,4-dihydro-3-(p-methylphenyl)-4-oxo-2-quinazolinyl thiopropionate, showed that the quinazoline moiety and the methyl-substituted phenyl ring are almost planar with a dihedral angle of 84.96(8)°, indicating a significant degree of planarity in such molecules (Rajnikant, Gupta, Deshmukh, Varghese, & Dinesh, 2001).

Chemical Reactions and Properties

The chemical reactions and properties of 6-Methyl-N-phenyl-4-quinazolinamine derivatives are diverse. Some derivatives have been explored as potent irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases, showing enhanced antitumor activity. These inhibitors interact covalently with the target enzymes, suggesting their potential as therapeutic agents (Tsou et al., 2001).

Applications De Recherche Scientifique

Antitumor and Antimalarial Properties

6-methyl-N-phenyl-4-quinazolinamine, part of the quinazoline derivatives, has shown significant promise in scientific research due to its potent antitumor and antimalarial activities. The synthesis and evaluation of various quinazoline derivatives, including those structurally related to 6-methyl-N-phenyl-4-quinazolinamine, have demonstrated a broad spectrum of biological activities. For instance, certain compounds within this class have undergone preclinical toxicology evaluations due to their pronounced antitumor effects, highlighting the potential of 6-methyl-N-phenyl-4-quinazolinamine derivatives in cancer therapy (Elslager, Johnson, & Werbel, 1983).

Antimicrobial Activity

Research on quinazoline derivatives has also identified compounds with notable antimicrobial properties. A series of N2,N4-disubstituted quinazoline-2,4-diamines, structurally related to 6-methyl-N-phenyl-4-quinazolinamine, has been synthesized and found to exhibit significant activity against multidrug-resistant Staphylococcus aureus. These findings suggest that modifications to the quinazoline scaffold, similar to 6-methyl-N-phenyl-4-quinazolinamine, could lead to the development of new antibacterial agents with low potential for resistance and toxicity (Van Horn et al., 2014).

Optoelectronic Applications

Beyond biomedical applications, 6-methyl-N-phenyl-4-quinazolinamine and its derivatives have found use in the field of optoelectronics. Research into functionalized quinazolines and pyrimidines, including those related to 6-methyl-N-phenyl-4-quinazolinamine, has demonstrated their utility in the development of novel optoelectronic materials. These compounds have been incorporated into luminescent small molecules and chelate compounds for applications in photo- and electroluminescence, highlighting the versatility and potential of 6-methyl-N-phenyl-4-quinazolinamine derivatives in creating advanced materials for electronic devices (Lipunova et al., 2018).

Orientations Futures

Quinazoline and quinazolinone derivatives have received significant attention due to their wide range of biological properties, and they continue to be a focus in the field of medicinal chemistry . Future research may involve the development of novel quinazoline derivatives with improved potency by combining two or more pharmacophores of bioactive scaffolds .

Propriétés

IUPAC Name |

6-methyl-N-phenylquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3/c1-11-7-8-14-13(9-11)15(17-10-16-14)18-12-5-3-2-4-6-12/h2-10H,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDWMFYUKLPRSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=CN=C2NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24809720 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-methyl-N-phenylquinazolin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5559473.png)

![6-tert-butyl-4-[(4-fluorobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5559479.png)

![5,7-dimethyl-3-[(2-thienylmethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5559486.png)

![6-(2-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]carbonyl}carbonohydrazonoyl)-2,3-dimethoxybenzoic acid](/img/structure/B5559490.png)

![2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5559502.png)

![4-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B5559512.png)

![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5559523.png)

![1-(3-chlorophenyl)-5-methyl-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5559527.png)

![1-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5559540.png)

![N-[(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-3-hydroxypiperidin-4-yl]isonicotinamide](/img/structure/B5559548.png)